1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Overview
Description
“1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid” is a quinoline derivative . It has the empirical formula C10H7NO3 and a molecular weight of 189.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-5H,(H,11,12)(H,13,14)
. This indicates the presence of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .
Scientific Research Applications
Synthesis of Isoquinoline Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: The structure of isoquinoline-3-carboxylic acid, which includes 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid, has attracted the attention of chemists due to the many variants of its modification at different isoquinoline positions and also the possibility of converting the carboxyl group into esters, amides, and heterocycles .
- Methods of Application: The main methods for the synthesis of such compounds are condensation of 1-isochromenones with ammonia or with amines or the reaction of o-formylbenzoic acids with derivatives of glycine or its cyclic analogs or with nitrogen-containing Horner-Wadsworth-Emmons reagents . A more attractive method for the synthesis of 1-oxo-1,2-dihydroisoquinolines has recently appeared, i.e. the tandem Heck reaction of 2-(acetylamino)acrylates with o-iodobenzoic acid esters and their subsequent cyclization .
- Results or Outcomes: This route has already been used in the preparation of compound PK11195 and also for development of solid-phase synthetic methods . The indicated method allows the preparation of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid esters unsubstituted in the benzene ring in 60–65% yields .
Inhibition of Hepatitis C NS5B Polymerase
- Scientific Field: Medicinal Chemistry
- Application Summary: The inbuilt 2-N-hydroxy-1-oxo-3-carboxylic acid of isoquinolone was designed as a pyrophosphate mimic for hepatitis C NS5B polymerase .
- Methods of Application: Various 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated as HCV NS5B polymerase inhibitors .
- Results or Outcomes: The specific results or outcomes of this application were not provided in the sources .
One-Step Synthesis of Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: A one-step synthesis method has been developed for 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the sources .
- Results or Outcomes: The specific results or outcomes of this application were not provided in the sources .
Storage and Safety
- Scientific Field: Chemical Storage and Safety
- Application Summary: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is stored in a sealed, dry environment at room temperature .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the sources .
- Results or Outcomes: The specific results or outcomes of this application were not provided in the sources .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
1-oxo-2H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWCUACNBIYDNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299558 | |
Record name | 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
CAS RN |
7509-13-9 | |
Record name | 1,2-Dihydro-1-oxo-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7509-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 407253 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007509139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7509-13-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7509-13-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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